2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER
Description
The compound is a bromophenyl-substituted indazole derivative. Indazole scaffolds are pharmacologically significant due to their role in kinase inhibition, anticancer activity, and CNS modulation. The bromophenyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12(24)23-20(14-3-7-15(21)8-4-14)17-10-6-13-5-9-16(25-2)11-18(13)19(17)22-23/h3-5,7-9,11,17,20H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZADRRLVMHCRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386202 | |
| Record name | AC1MEH4B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-41-3 | |
| Record name | AC1MEH4B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and indazole precursors. Common synthetic routes may involve:
Nitration and Reduction: Nitration of benzene derivatives followed by reduction to form amines.
Cyclization: Formation of the indazole ring through cyclization reactions.
Etherification: Introduction of the methyl ether group through etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-AC-3-(4-bromophenyl)-3,3A,4,5-tetrahydro-2H-benzo(g)indazol derivatives in anticancer applications. The National Cancer Institute conducted screenings on selected compounds derived from this structure, demonstrating significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| 2g | NCI-H460 (Lung) | -36% |
| 3c | MCF-7 (Breast) | 11% |
| 3g | SF-268 (CNS) | -40% |
The negative growth percentages indicate effective inhibition of cancer cell proliferation, suggesting that these compounds may serve as potential leads for developing new anticancer agents .
Antitubercular Activity
In addition to anticancer properties, the compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis. The primary screening was conducted using the Alamar Blue assay method at a concentration of 6.25 µg/ml:
| Compound | % Inhibition |
|---|---|
| 2a | 20% |
| 2c | 52% |
| 3a | 25% |
These results indicate varying degrees of effectiveness against tuberculosis, with some derivatives showing promising inhibition comparable to standard treatments .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed using the cup-plate agar diffusion method against several bacterial strains:
| Standard Drug | E. coli (mm) | S. aureus (mm) | A. niger (mm) |
|---|---|---|---|
| Amoxycillin | 16 | 18 | 22 |
| Erythromycin | 20 | 21 | - |
The results demonstrate that certain derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as antifungal properties .
Synthesis and Characterization
The synthesis of these derivatives typically involves the reaction of hydrazine hydrate with various cyclohexenones to form indazole structures. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 2-AC-3-(4-BROMOPHENYL)-3,3A,4,5-TETRAHYDRO-2H-BENZO(G)INDAZOL-8-YL METHYL ETHER would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
- 4-Bromophenyl phenyl ether (listed in ) shares the bromophenyl moiety but lacks the indazole core, making direct comparisons invalid .
- SHELX-refined compounds (–4) are unrelated to the target molecule, as the software is used for crystallographic refinement rather than compound characterization.
Hypothetical Comparative Table (Based on General Indazole Chemistry):
| Compound | Core Structure | Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Indazole | 4-Bromophenyl, Methyl Ether | Kinase inhibition? |
| 4-Bromophenyl phenyl ether | Ether | 4-Bromophenyl | Industrial solvent |
| Standard Indazole Derivatives | Indazole | Varied (e.g., nitro, amino) | Anticancer, Anti-inflammatory |
Note: This table is speculative due to lack of direct evidence.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-AC-3-(4-bromophenyl)-3,3a,4,5-tetrahydro-2H-benzo(g)indazol-8-yl methyl ether, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A reflux-based condensation reaction with substituted benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid, is a foundational approach (e.g., analogous to triazole-benzaldehyde condensations in ). Optimization involves adjusting molar ratios (e.g., 0.001 mol substrate), reaction time (4+ hours), and solvent removal under reduced pressure. Post-reaction purification via filtration or chromatography is critical for isolating the desired product. Monitoring via TLC/HPLC and adjusting pH during workup can enhance purity .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Utilize a combination of NMR (1H/13C) to confirm aromatic protons, methyl ether groups, and bromophenyl substituents. X-ray crystallography (e.g., as applied in –15) resolves stereochemistry in the tetrahydrobenzoindazolyl framework. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., ether C-O stretching at ~1100 cm⁻¹). Computational modeling (DFT) can predict electronic properties .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for receptor-binding affinity (e.g., retinoid antagonism, as suggested in ) using competitive binding assays. Cytotoxicity assays (MTT/XTT) in cancer cell lines assess therapeutic potential. Enzyme inhibition studies (e.g., cytochrome P450) require standardized protocols with positive controls. Dose-response curves (IC₅₀/EC₅₀) and statistical validation (ANOVA) are mandatory .
Advanced Research Questions
Q. How do substituent variations (e.g., bromophenyl vs. chlorophenyl) impact the compound’s biological activity and pharmacokinetics?
- Methodological Answer : Conduct a SAR study by synthesizing analogs (e.g., replacing bromine with chlorine or methoxy groups) using ’s protocol. Compare logP (lipophilicity), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays). Molecular docking (AutoDock Vina) predicts binding modes to target proteins. In vivo PK studies (rodents) quantify bioavailability and half-life .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow the split-plot design in , with abiotic/biotic compartments (soil, water, biota). Measure degradation kinetics (HPLC-MS) under UV light or microbial exposure (OECD 301/302 guidelines). Assess bioaccumulation in model organisms (Daphnia, zebrafish) via LC-MS/MS. Ecotoxicity endpoints (LC₅₀/EC₅₀) require OECD 203/210-compliant protocols .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Replicate experiments with standardized cell lines (ATCC-verified) and controls. Meta-analysis of literature data (systematic review protocols in ) identifies confounding variables (e.g., solvent/DMSO concentration). Bayesian statistics model uncertainty in dose-response relationships .
Q. What strategies are recommended for analyzing stereochemical stability under physiological conditions?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak columns) to monitor epimerization in buffer solutions (pH 7.4, 37°C). Circular dichroism (CD) tracks conformational changes. Accelerated stability studies (ICH Q1A guidelines) at elevated temperatures predict shelf-life. Molecular dynamics simulations (AMBER) model isomerization pathways .
Q. How can computational chemistry predict metabolic pathways and reactive intermediates?
- Methodological Answer : Apply in silico tools (e.g., MetaSite, GLORY) to identify CYP450-mediated oxidation sites. Density functional theory (DFT) calculates activation energies for reactive metabolites (e.g., epoxides). Validate predictions with trapped intermediates (GSH adducts) via LC-MSⁿ. Fragment-based QSAR models prioritize toxicophores .
Methodological Notes
- Data Reporting : Use APA standards ( ) for reproducibility: report mean ± SEM, p-values, and effect sizes.
- Experimental Replication : Follow split-plot or randomized block designs () to minimize bias.
- Risk Assessment : Align with INCHEMBIOL protocols () for environmental and human hazard classification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
